molecular formula C11H8N2O2 B13803880 7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one

7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one

Cat. No.: B13803880
M. Wt: 200.19 g/mol
InChI Key: CZBQBQDGERCFEH-UHFFFAOYSA-N
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Description

7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one is a heterocyclic compound that features a fused pyrano and benzimidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[3,2-e]benzimidazol-9-one: A similar compound without the methyl group.

    Benzimidazole derivatives: Compounds with similar benzimidazole ring systems but different substituents.

    Pyrano derivatives: Compounds with similar pyrano ring systems but different fused rings.

Uniqueness

7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one is unique due to its specific fused ring system and the presence of the methyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one

InChI

InChI=1S/C11H8N2O2/c1-6-4-8(14)10-9(15-6)3-2-7-11(10)13-5-12-7/h2-5H,1H3,(H,12,13)

InChI Key

CZBQBQDGERCFEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC3=C2N=CN3

Origin of Product

United States

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